

IACS-8803: A Potent STING Agonist Outpacing Other cGAMP Analogs in Preclinical Models

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Compound of Interest		
Compound Name:	IACS-8803	
Cat. No.:	B15613911	Get Quote

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HOUSTON – Preclinical data demonstrates that **IACS-8803**, a novel cyclic dinucleotide (CDN) analog, is a highly potent activator of the STING (Stimulator of Interferon Genes) pathway, exhibiting superior anti-tumor efficacy compared to other cGAMP analogs, including the benchmark compound ADU-S100. This comparison guide provides an objective evaluation of **IACS-8803**'s performance, supported by experimental data, for researchers, scientists, and drug development professionals in the field of immuno-oncology.

The STING pathway is a critical component of the innate immune system that, when activated, can drive a robust anti-tumor response. **IACS-8803** has been engineered to overcome some of the limitations of earlier STING agonists, demonstrating enhanced potency and a promising preclinical profile.

Comparative Potency of STING Agonists

Quantitative analysis from in vitro studies highlights the superior potency of **IACS-8803** in activating the STING pathway. The half-maximal effective concentration (EC50) of **IACS-8803** is significantly lower than that of other cGAMP analogs, indicating that a lower concentration of the compound is required to achieve a potent therapeutic effect.



Compound	Cell Line	Assay	EC50	Reference
IACS-8803	Human (THP-1 reporter cells)	STING Activation	0.28 μg/mL	[1]
IACS-8803	Mouse (293 reporter cells)	STING Activation	0.1 μg/mL	[1]
ADU-S100	Human (THP-1 Dual cells)	IRF3 Pathway Activation	Not explicitly stated, but IACS- 8803 is 12-175x more potent	[1][2]
2',3'-cGAMP	Human (THP-1 cells)	IRF3 Pathway Activation	~50 μM (with Lipofectamine)	[3]
diABZI	Human (THP-1 cells)	STING Activation	~3.1 μM	[3]
SR-717	Human (ISG- THP1 cells)	STING Activation	2.1 μΜ	[2]

Note: EC50 values can vary depending on the specific assay conditions, cell lines, and delivery methods used. The data presented here are for comparative purposes and are collated from multiple sources.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro STING Activation Assay (IFN-β Luciferase Reporter Assay)

This assay quantifies the ability of a STING agonist to induce the expression of a luciferase reporter gene under the control of the interferon-beta (IFN-β) promoter, a direct downstream target of STING activation.

Materials:



- THP-1 Dual™ reporter cells (or other suitable reporter cell line)
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
- IACS-8803 and other cGAMP analogs
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., QUANTI-Luc™)
- Luminometer

Procedure:

- Cell Seeding: Seed THP-1 Dual[™] cells at a density of approximately 5 x 10⁴ cells per well
 in a 96-well plate and incubate overnight.
- Compound Preparation: Prepare serial dilutions of IACS-8803 and other STING agonists in complete cell culture medium.
- Cell Treatment: Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known STING agonist).
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
- Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model to determine the EC50 value for each compound.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general framework for assessing the anti-tumor activity of STING agonists in an immunocompetent mouse model.

Materials:



- 6-8 week old female BALB/c or C57BL/6 mice
- Syngeneic tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma)
- IACS-8803 and other cGAMP analogs formulated for in vivo administration
- Phosphate-buffered saline (PBS) or other suitable vehicle
- Calipers for tumor measurement
- Syringes and needles

Procedure:

- Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 μL of PBS) into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
- Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.
- Compound Administration: Administer IACS-8803 or other STING agonists via the desired route (e.g., intratumoral, intravenous, or subcutaneous injection) at the specified dose and schedule.[4] A typical dosing schedule might be on days 6, 9, and 12 post-tumor implantation.[4]
- Tumor Growth and Survival Monitoring: Continue to monitor tumor growth and the overall health of the mice. Record survival data.
- Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze survival data using Kaplan-Meier curves and appropriate statistical tests.

Visualizing the Mechanism and Workflow

To further elucidate the context of IACS-8803's activity, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING agonist



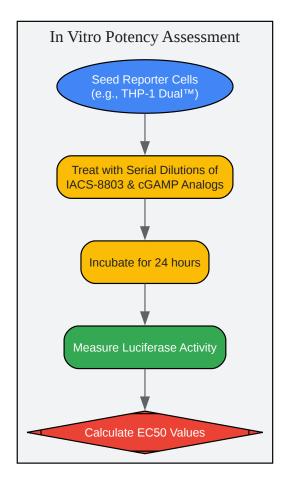
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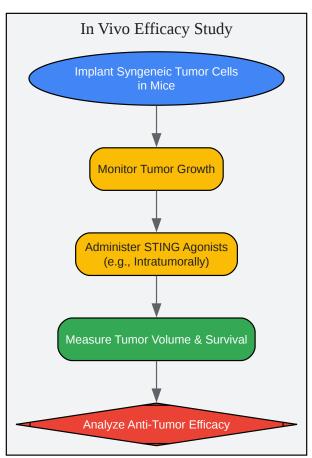


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Caption: The cGAS-STING signaling pathway.







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Caption: Experimental workflow for evaluating STING agonist potency.

In summary, **IACS-8803** represents a significant advancement in the development of STING agonists. Its superior potency and robust preclinical anti-tumor activity position it as a promising candidate for further clinical investigation in the field of cancer immunotherapy. The provided data and protocols offer a valuable resource for researchers seeking to evaluate and compare the efficacy of novel STING pathway modulators.

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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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